Pyrinoline
Overview
Description
Pyrinoline, also known as Hydroxylysylpyridinoline, is a fluorescent cross-linking compound of collagen fibers . Crosslinks in collagen and elastin are derived from lysyl and hydroxylysyl residues, a process catalyzed by lysyl oxidase . It is reported to be present in collagen of bone and cartilage, but is absent in collagen of skin .
Synthesis Analysis
The synthesis of Pyrinoline involves the degradation of bone collagen . This process has attracted attention for its use as biochemical markers of bone resorption . The review focuses on the chemical structure, biosynthesis, and synthesis of free and glycosylated Pyrinoline .
Molecular Structure Analysis
The molecular formula of Pyrinoline is C18H28N4O8 . Its average mass is 428.437 Da and its monoisotopic mass is 428.190704 Da .
Chemical Reactions Analysis
Pyrinoline is involved in the cross-linking of collagen fibers . This process is catalyzed by lysyl oxidase . The cross-links are derived from lysyl and hydroxylysyl residues .
Physical And Chemical Properties Analysis
The physical and chemical properties of Pyrinoline are influenced by its chemical structure . For example, its physical properties such as hardness, topography, and hydrophilicity are known to be important parameters in the biological evaluation of materials .
Scientific Research Applications
Pyrinoline in Immunology
Pyridostigmine bromide (PYR), a drug related to Pyrinoline, has been studied for its effects on immune function. In a study on mice, PYR at certain doses was found to suppress humoral antibody responses without altering spleen and thymus weight or splenic cellularity. This highlights PYR's selective suppression of certain immune responses (Peden-Adams et al., 2004).
Neurological Effects
PYR's impact on neurological function has been investigated, especially in the context of stress and neurotoxic agents. A study showed that physical stress or exposure to neurotoxic agents can affect PYR-induced toxicity in rats. This suggests that PYR's effects on the nervous system may be influenced by external stressors or other neurotoxic compounds (Shaikh et al., 2003).
Role in Bone Metabolism
Pyrinoline and its derivatives, such as pyridinoline (Pyr) and deoxypyridinoline (Dpyr), have been used as biochemical markers of bone resorption. A study focused on improving the assay performance for these compounds to optimize their use in clinical studies related to bone health (Colwell et al., 1993).
Pyrinoline in Pharmaceutical Development
Research into the synthesis and biological applications of pyrinoline derivatives has significant implications in pharmaceuticals and agriculture. These compounds have been explored for their potential in creating drugs for various diseases and as ingredients in products like herbicides and insecticides (Ali, 2012).
Chemotherapy and Cancer Research
Pyrinoline-related compounds, such as pyridinium salts, have been extensively studied for their roles in chemotherapy and cancer research. They are known for their diverse applications including their use as anti-microbial, anti-cancer, and anti-malarial agents, as well as their relevance in material science and biological research (Sowmiah et al., 2018).
properties
IUPAC Name |
[3-(dipyridin-2-ylmethylidene)cyclopenta-1,4-dien-1-yl]-dipyridin-2-ylmethanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H20N4O/c32-27(24-11-3-7-17-30-24,25-12-4-8-18-31-25)21-14-13-20(19-21)26(22-9-1-5-15-28-22)23-10-2-6-16-29-23/h1-19,32H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NCZXKYCNHGRFHE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C(=C2C=CC(=C2)C(C3=CC=CC=N3)(C4=CC=CC=N4)O)C5=CC=CC=N5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H20N4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00169742 | |
Record name | Pyrinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00169742 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
416.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Pyrinoline | |
CAS RN |
1740-22-3 | |
Record name | α-[3-(Di-2-pyridinylmethylene)-2,4-cyclopentadien-1-yl]-α-2-pyridinyl-2-pyridinemethanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1740-22-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Pyrinoline [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001740223 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Pyrinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00169742 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | PYRINOLINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/14PEC3LEVH | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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